molecular formula C12H16N2O2 B1603845 1-(4-Methoxybenzyl)piperazin-2-one CAS No. 893747-38-1

1-(4-Methoxybenzyl)piperazin-2-one

Cat. No.: B1603845
CAS No.: 893747-38-1
M. Wt: 220.27 g/mol
InChI Key: JZWPWJJUTSFCHC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a methoxybenzyl group in this compound enhances its chemical properties, making it a valuable intermediate in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)piperazin-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of palladium-catalyzed cyclization reactions, which offer high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted piperazines

Scientific Research Applications

1-(4-Methoxybenzyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperazin-2-one can be compared with other piperazine derivatives such as:

  • 1-(4-Chlorobenzyl)piperazin-2-one
  • 1-(4-Methylbenzyl)piperazin-2-one
  • 1-(4-Fluorobenzyl)piperazin-2-one

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of a methoxy group in this compound makes it unique, as it can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWPWJJUTSFCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602372
Record name 1-[(4-Methoxyphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893747-38-1
Record name 1-[(4-Methoxyphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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